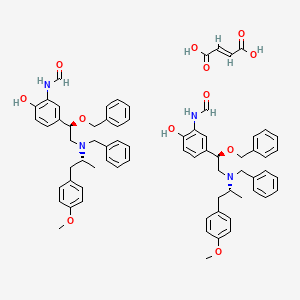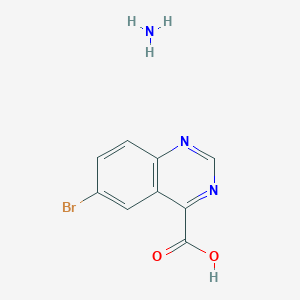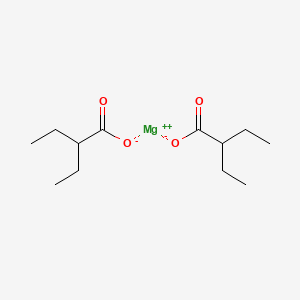
Magnesium 2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium 2-ethylbutanoate can be synthesized through the reaction of magnesium hydroxide with 2-ethylbutanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
Mg(OH)2+2C6H12O2→Mg(C6H12O2)2+2H2O
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium chloride and 2-ethylbutanoic acid in a solvent system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 2-ethylbutanoate primarily undergoes substitution reactions due to the presence of the carboxylate groups. It can also participate in coordination chemistry reactions, forming complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.
Coordination Chemistry: this compound can form complexes with ligands such as ethylenediamine or bipyridine under ambient conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield magnesium hydroxide and 2-ethylbutanoic acid.
Aplicaciones Científicas De Investigación
Magnesium 2-ethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other magnesium compounds and as a reagent in organic synthesis.
Biology: The compound has potential biological activity and is being studied for its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of biodegradable materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which magnesium 2-ethylbutanoate exerts its effects involves its interaction with cellular components. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA stabilization, and cellular signaling. The 2-ethylbutanoate moiety may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium sulfate
Comparison
Magnesium 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate moiety, which imparts distinct solubility and reactivity characteristics. Compared to magnesium acetate and magnesium citrate, it has a higher molecular weight and different coordination properties. Unlike magnesium sulfate, which is primarily used for its osmotic and laxative effects, this compound is explored for its potential biological activity and industrial applications .
Propiedades
Fórmula molecular |
C12H22MgO4 |
|---|---|
Peso molecular |
254.61 g/mol |
Nombre IUPAC |
magnesium;2-ethylbutanoate |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
JOADGALWHMAAKM-UHFFFAOYSA-L |
SMILES canónico |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


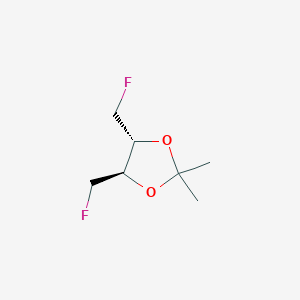

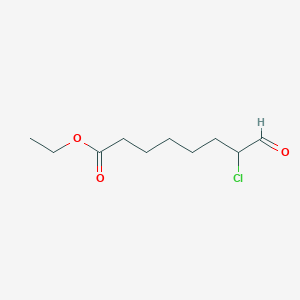
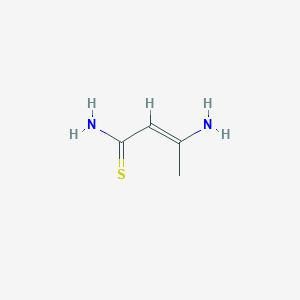

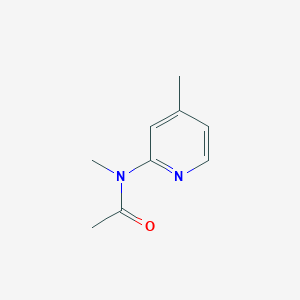
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
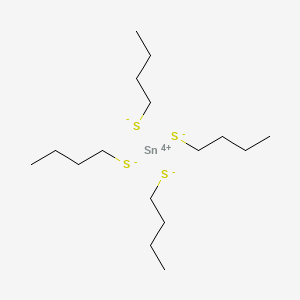

![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
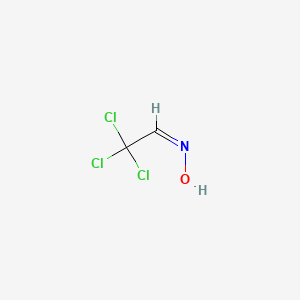
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
